N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide
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Overview
Description
The compound appears to contain a benzo[d][1,3]dioxol-5-ylmethyl group, which is a common moiety in many bioactive molecules . It also contains a thiazol-2-yl group and a pyrrolidine-2-carboxamide group, both of which are found in various pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography . The benzo[d][1,3]dioxol-5-ylmethyl group would likely contribute to the overall planarity of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the electron-rich benzo[d][1,3]dioxol-5-ylmethyl group and the electron-deficient thiazol-2-yl group .Scientific Research Applications
Antibacterial and Antifungal Properties
- A study by Palkar et al. (2017) synthesized novel analogs of pyrazol-5-one derivatives derived from 2-aminobenzothiazole nucleus, demonstrating promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, suggesting potential use in combating bacterial infections (Palkar et al., 2017).
- Research by Sapijanskaitė-Banevič et al. (2020) on substituted 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines indicated significant antibacterial effects against various Gram-positive and Gram-negative bacteria, highlighting its potential in treating bacterial infections (Sapijanskaitė-Banevič et al., 2020).
Anticancer Activity
- A study by Ostapiuk et al. (2017) on the synthesis of new thiazole derivatives found that some compounds exhibited significant antitumor effects, indicating potential applications in cancer therapy (Ostapiuk et al., 2017).
Antiproliferative Properties
- Al-Soud et al. (2010) synthesized a series of compounds showing antiproliferative activity against a variety of human tumor-derived cell lines, suggesting its potential in developing new anticancer drugs (Al-Soud et al., 2010).
Pharmacokinetics and Drug Development
- Wang et al. (2011) focused on the pharmacokinetic characterization of analogs and their effect on breast tumor metastasis, providing insights into the development of compounds with favorable pharmacokinetic properties for potential therapeutic applications (Wang et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have shown potent growth inhibition properties against human cancer cell lines such as hela, a549, and mcf-7 .
Mode of Action
It has been observed that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line . This suggests that the compound might interact with its targets to disrupt the normal cell cycle, leading to cell death.
Biochemical Pathways
The induction of apoptosis and cell cycle arrest suggest that it may affect pathways related to cell growth and division .
Result of Action
The compound has shown potent growth inhibition properties against human cancer cell lines . It has been observed to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line . This suggests that the compound could potentially be developed as an antitumor agent.
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes, proteins, and other biomolecules, contributing to its role in biochemical reactions
Cellular Effects
The compound has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of the compound vary with different dosages in animal models
Properties
IUPAC Name |
N-[4-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S/c23-15-4-2-12(21-15)17(25)22-18-20-11(8-28-18)6-16(24)19-7-10-1-3-13-14(5-10)27-9-26-13/h1,3,5,8,12H,2,4,6-7,9H2,(H,19,24)(H,21,23)(H,20,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMVVFMDHCHVKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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